![molecular formula C12H11BrN2O2 B1490433 6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098036-17-8](/img/structure/B1490433.png)
6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, or 6-Br-3E-THPPD, is a new and promising synthetic compound with potential applications in a variety of scientific research fields. Developed as a derivative of the pyrimidine-2,4-dione family, 6-Br-3E-THPPD possesses a unique chemical structure and properties that make it a valuable tool for researchers.
Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer studies. The presence of the 3-bromophenyl group may allow for the synthesis of analogs with enhanced anticancer activity. For instance, similar structures have been synthesized and tested against cancer cell lines, showing significant activity . The ability to perform molecular docking studies with this compound could lead to the development of new cancer therapies.
Material Science
The bromophenyl group in the compound’s structure makes it a candidate for the synthesis of advanced materials. For example, it could be used in the development of phthalocyanines and phthalocyanine-fullerene dyads, which are important in the creation of photovoltaic cells .
Mechanism of Action
Target of Action
Compounds similar to “6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or binding to a receptor to modulate its function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and polarity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if it inhibits an enzyme, it could lead to decreased production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
6-(3-bromophenyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGRGCPGFCDWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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